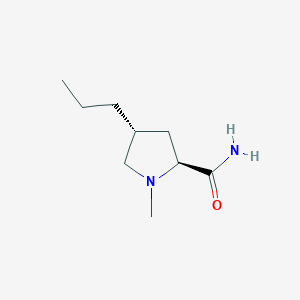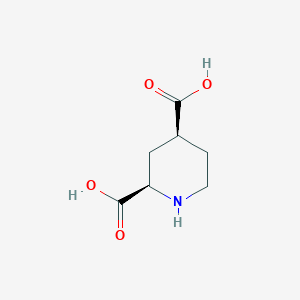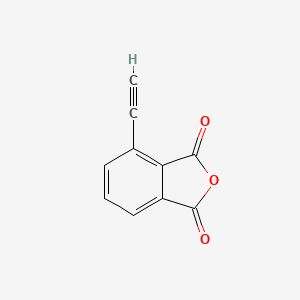
4-Ethynyl-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H4O3. It belongs to the class of isobenzofuran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an ethynyl group attached to the isobenzofuran-1,3-dione core, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between the usual boiling point of water (100°C) and its critical temperature (374°C), under pressure .
Industrial Production Methods: While specific industrial production methods for 4-Ethynylisobenzofuran-1,3-dione are not well-documented, the general principles of green chemistry and sustainable practices are likely to be employed. This includes the use of non-toxic reagents, energy-efficient processes, and minimal waste generation.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynylisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isobenzofuran-1,3-dione derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Ethynylisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Ethynylisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways within biological systems. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
4-Ethynylisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
4-Methylisobenzofuran-1,3-dione: This compound has a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, resulting in varied biological activities and applications.
Uniqueness: The presence of the ethynyl group in 4-Ethynylisobenzofuran-1,3-dione imparts unique chemical properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
646052-77-9 |
|---|---|
Molekularformel |
C10H4O3 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
4-ethynyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H4O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h1,3-5H |
InChI-Schlüssel |
VCJUSEFXUWAMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C(=CC=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
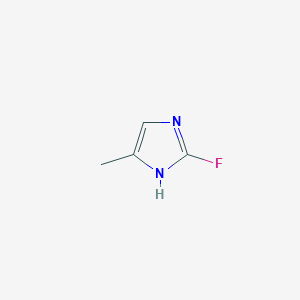

![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

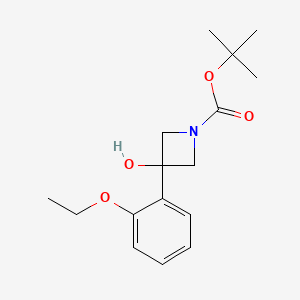
![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
